![molecular formula C10H9BrN2O2 B1434333 methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate CAS No. 1630906-74-9](/img/structure/B1434333.png)
methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate
Overview
Description
“Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” is a chemical compound that belongs to the class of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays the key role in the formation of C-N and N-N bonds. This method has a broad substrate scope with a high tolerance for various functional groups .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Scientific Research Applications
Pharmaceutical Research Antimicrobial Activity
Indazole compounds have been studied for their antimicrobial activities. For instance, certain indazole derivatives have shown moderate-to-high activity against bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . “Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” could potentially be explored for its efficacy against similar bacterial strains.
Biochemical Research Enzyme Inhibition
Some indazole derivatives exhibit inhibitory effects on enzymes like α-glucosidase and α-amylase, which are significant in diabetes management . The compound may serve as a starting point for developing new inhibitors that can be used in studying or treating metabolic disorders.
Neuropharmacology Serotonin Receptor Agonism
Indazole analogs have been synthesized and evaluated for their potential as serotonin (5-HT) receptor agonists . Research into “methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” could focus on its suitability as a 5-HT receptor agonist, which has implications in treating neurological disorders.
4. Organic Synthesis: Building Block for Complex Molecules Indazoles are valuable intermediates in organic synthesis . The subject compound could be utilized as a building block for synthesizing more complex molecules with diverse biological activities.
Chemical Research Synthesis of Quinones
Research has been conducted on the synthesis of various quinones, which are important in medicinal chemistry . The compound could be investigated for its role in synthesizing novel quinones with potential pharmacological properties.
Analytical Chemistry Chromatography Standards
Compounds like “methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” can serve as standards or references in chromatographic analysis, aiding in the identification and quantification of substances within a mixture .
Safety And Hazards
Future Directions
Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of new synthetic methods and the discovery of new biological activities of indazole derivatives .
properties
IUPAC Name |
methyl 5-bromo-2-methylindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDUHXBFBLGWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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